molecular formula C9H10BrNOS B15385693 1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one

1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one

Cat. No.: B15385693
M. Wt: 260.15 g/mol
InChI Key: PVGGMUAAYJNSAB-UHFFFAOYSA-N
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Description

1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one is a brominated ketone derivative featuring a phenyl ring substituted with amino (–NH₂) and mercapto (–SH) groups at positions 5 and 2, respectively.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(5-amino-2-sulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C9H10BrNOS/c1-5(10)9(12)7-4-6(11)2-3-8(7)13/h2-5,13H,11H2,1H3

InChI Key

PVGGMUAAYJNSAB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)S)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bromopropanone Derivatives

The following table and analysis compare 1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one with four structurally related compounds based on substituents, synthesis, and applications.

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Yield Applications
This compound (Target) C₉H₉BrNOS 274.1 (calculated) 5-amino, 2-mercapto phenyl Not reported Hypothesized: Drug intermediate
1-(Azetidin-1-yl)-2-bromopropan-1-one C₆H₁₀BrNO 192.1 Azetidine ring 91% Catalyst in enantioselective alkylation
1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one C₁₀H₉BrO₃ 269.1 1,3-Benzodioxole ring Not reported Intermediate in pharmaceuticals
1-(Adamantan-1-yl)-2-bromopropan-1-one C₁₃H₁₉BrO 271.2 Adamantane cage Not reported Material science applications
(E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-TMP)prop-2-en-1-one C₁₆H₁₅BrO₄S 383.3 Bromothiophene, trimethoxyphenyl Not reported Potential bioactive chalcone derivative

Structural and Electronic Differences

  • Aromatic Substituents: The target compound’s 5-amino-2-mercaptophenyl group introduces both electron-donating (–NH₂) and weakly acidic (–SH) functionalities, which may influence its reactivity in nucleophilic substitutions or metal coordination. In contrast, the 1,3-benzodioxole ring in provides electron-rich aromaticity, enhancing stability in radical reactions .
  • Heterocyclic vs. Polycyclic Groups : The azetidine-containing derivative exhibits strained ring geometry, favoring ring-opening reactions, while the adamantane derivative offers rigid hydrophobicity for material science applications.

Research Findings and Limitations

  • Quantum Chemical Insights : Studies on analogous chalcones (e.g., (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one) reveal that bromine’s electronegativity lowers HOMO-LUMO gaps, enhancing charge transfer interactions . Similar effects may apply to the target compound.
  • Spectroscopic Data : FT-IR and NMR data for azetidine derivatives confirm bromine’s inductive effects on carbonyl stretching frequencies (∼1700 cm⁻¹), which could guide characterization of the target compound.
  • Gaps in Evidence: No direct experimental data (e.g., crystallography, bioactivity) exist for the target compound. Comparative predictions rely on substituent electronic profiles and analog studies .

Notes

Synthesis Challenges : The –SH group in the target compound may require protective strategies (e.g., thioether formation) during synthesis to prevent oxidation .

Future Directions : Computational modeling (e.g., DFT) and biological screening are recommended to validate the target compound’s properties.

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